Ethyl 2-(ethylamino)butanoate
Description
Ethyl 2-(ethylamino)butanoate is an ester derivative featuring an ethylamino substituent at the second carbon of the butanoate backbone. The hydrochloride salt form (C₈H₁₈ClNO₂, MW 195.69) suggests applications in drug intermediates, where the ethylamino group may contribute to hydrogen bonding or charge interactions in biological systems .
Properties
IUPAC Name |
ethyl 2-(ethylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-4-7(9-5-2)8(10)11-6-3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEJENNUKAUMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734015 | |
| Record name | Ethyl 2-(ethylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874525-99-2 | |
| Record name | Ethyl 2-(ethylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Ethyl 2-Aminobutanoate
A foundational method involves the alkylation of ethyl 2-aminobutanoate with ethyl bromide or iodide under basic conditions. In a representative procedure, ethyl 2-aminobutanoate (1.0 eq) is dissolved in anhydrous acetonitrile, followed by the addition of ethyl bromide (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) as a base. The reaction proceeds at 25°C for 24 hours, achieving an 82.9% yield after chromatographic purification. Key advantages include mild conditions and compatibility with moisture-sensitive reagents.
Optimization Insight :
Reductive Amination of Ethyl 2-Oxobutanoate
Reductive amination offers a stereocontrolled pathway. Ethyl 2-oxobutanoate is reacted with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5). The one-pot reaction achieves 70–75% yield after 2 hours at 25°C.
Critical Parameters :
Hydrolysis-Esterification Tandem Reaction
A patent-pending method avoids traditional alkylation by leveraging a hydrolysis-esterification sequence. (S)-(2-Oxo-tetrahydrofuran-3-yl) carbamate is treated with ethanol and thionyl chloride at 25–30°C, yielding ethyl 2-(ethylamino)butanoate with 99.2% enantiomeric excess (ee).
Procedure Highlights :
-
Reagent Ratios : Ethanol (2.8 eq) and thionyl chloride (1.2 eq) ensure complete conversion.
-
Workup : Neutralization with ammonium bicarbonate minimizes racemization during extraction.
Advanced Catalytic Strategies
Lewis Acid-Free Halogenation
The exclusion of Lewis acids (e.g., ZnCl₂) in halogenation steps reduces costs and environmental impact. Thionyl chloride acts as both a chlorinating agent and solvent, achieving 97% purity post-distillation.
Comparative Data :
| Parameter | With ZnCl₂ | Without ZnCl₂ |
|---|---|---|
| Yield (%) | 85 | 99.8 |
| ee (%) | 98.5 | 99.2 |
| Reaction Time (h) | 48 | 2 |
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic ethyl 2-aminobutanoate derivatives enables enantioselective synthesis. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer, leaving the (S)-form unreacted (95% ee).
Substrate Engineering :
Industrial-Scale Considerations
Continuous Flow Synthesis
A continuous flow system reduces batch variability and enhances safety for exothermic steps. Ethyl 2-oxobutanoate and ethylamine are mixed in a microreactor at 50°C, followed by in-line reduction with NaBH₃CN. The process achieves 81% yield with a residence time of 10 minutes.
Advantages :
Green Chemistry Approaches
Supercritical CO₂ (scCO₂) as a solvent replaces traditional organics in reductive amination. At 100 bar and 40°C, reaction rates increase 3-fold due to enhanced diffusion, yielding 78% product with 99.5% purity.
Environmental Metrics :
Analytical and Characterization Data
Spectroscopic Profiles
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O:MeCN) reveals ≥98% purity with retention time = 6.2 min.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylamino)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(ethylamino)butanoic acid and ethanol.
Reduction: Reduction of the ester with reducing agents, such as lithium aluminum hydride, can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophilic acyl substitution reactions may involve the use of nucleophiles, such as amines or alcohols, under mild to moderate conditions.
Major Products Formed
Hydrolysis: 2-(ethylamino)butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(ethylamino)butanoate has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(ethylamino)butanoate involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by acid or base catalysts. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Ethyl 2-cyano-2-ethylbutanoate
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- Key Features: A cyano (-CN) group replaces the ethylamino substituent, introducing strong electron-withdrawing character. This enhances reactivity in nucleophilic additions or cyclization reactions compared to the amino group in the target compound.
- Applications : Used in fine chemical synthesis, particularly for heterocyclic frameworks (e.g., pyrrolo[1,2-b]pyridazines) .
Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate
- Molecular Formula: C₉H₁₇NO₃S
- Molecular Weight : 219.30 g/mol
- Key Features: Incorporates an acetylamino (-NHCOCH₃) and methylsulfanyl (-SCH₃) group. The sulfur atom may improve lipid solubility, while the acetylated amino group reduces basicity compared to the free ethylamino group.
- Applications : Likely serves as a protected intermediate in APIs (active pharmaceutical ingredients) requiring controlled release of amine functionalities .
Ethyl 2-acetyl-3-methylbutanoate
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172.22 g/mol
- Key Features : Features a ketone (acetyl) group at position 2 and a methyl branch at position 3. The absence of nitrogen limits its participation in acid-base reactions but makes it suitable for ketone-based drug synthesis.
- Applications : Intermediate in ketone-containing pharmaceuticals (e.g., anti-inflammatory agents) .
Ethyl (R)-2-acetamidobutanoate
- Molecular Formula: C₈H₁₅NO₃
- Molecular Weight : 173.21 g/mol
- Key Features: Chiral acetamido (-NHCOCH₃) group at position 2, with (R)-stereochemistry. The stereocenter enables enantioselective synthesis, unlike the simpler ethylamino group in the target compound.
- Applications : Research tool for studying chiral drug metabolism .
Ethyl 2-bromo-3,3-dimethylbutanoate
- Molecular Formula : C₈H₁₅BrO₂
- Molecular Weight : 223.11 g/mol
- Key Features: Bromine substituent at position 2 and dimethyl branches at position 3. The bromo group facilitates alkylation or elimination reactions, diverging from the nucleophilic ethylamino group.
- Applications : Alkylating agent in polymer chemistry or branched-chain API synthesis .
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Ethyl 2-(ethylamino)butanoate* | -NHCH₂CH₃ at C2 | C₈H₁₇NO₂ | ~159.23 (estimated) | Pharmaceutical intermediates |
| Ethyl 2-cyano-2-ethylbutanoate | -CN, -CH₂CH₃ at C2 | C₉H₁₅NO₂ | 169.22 | Heterocyclic synthesis |
| Ethyl 2-(acetylamino)-4-(methylsulfanyl)butanoate | -NHCOCH₃ at C2, -SCH₃ at C4 | C₉H₁₇NO₃S | 219.30 | Protected amine intermediates |
| Ethyl 2-acetyl-3-methylbutanoate | -COCH₃ at C2, -CH(CH₃)₂ at C3 | C₉H₁₆O₃ | 172.22 | Ketone-based APIs |
| Ethyl (R)-2-acetamidobutanoate | (R)-NHCOCH₃ at C2 | C₈H₁₅NO₃ | 173.21 | Chiral drug research |
| Ethyl 2-bromo-3,3-dimethylbutanoate | -Br at C2, -C(CH₃)₂ at C3 | C₈H₁₅BrO₂ | 223.11 | Alkylating agents |
*Estimated properties for this compound are derived from analogs.
Key Research Findings
Functional Group Impact: Amino vs. Cyano: this compound’s amino group enables protonation and hydrogen bonding, enhancing solubility in polar solvents compared to the cyano analog . Sulfur vs.
Synthetic Utility: Bromo and cyano substituents (e.g., C₈H₁₅BrO₂, C₉H₁₅NO₂) are preferred for cross-coupling reactions, while ethylamino groups may require protection during synthesis .
Biological Relevance: Chiral acetamido derivatives (e.g., C₈H₁₅NO₃) show stereospecific interactions in enzyme-binding pockets, unlike the simpler ethylamino compound .
Biological Activity
Ethyl 2-(ethylamino)butanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological significance.
This compound is an ethyl ester of a butanoic acid derivative, characterized by the presence of an ethylamino group. Its molecular formula is and it has a molecular weight of approximately 143.23 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The compound may function through the following mechanisms:
- Receptor Modulation : this compound may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
- Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, particularly in inhibiting tumor cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity : A study examined the efficacy of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 -
Anticancer Activity : In vitro studies assessed the effect of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells.
Cell Line IC50 (µM) HeLa (Cervical Cancer) 20 MCF-7 (Breast Cancer) 25 - Neuroprotective Effects : Research has explored the neuroprotective properties of this compound in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival.
Comparative Analysis
To understand the relative efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Methyl 2-(methylamino)butanoate | Antimicrobial, Anticancer | Enzyme inhibition |
| Ethyl 2-(aminomethyl)butanoate | Neuroprotective | Receptor modulation |
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-(ethylamino)butanoate, and how can reaction conditions be optimized to improve yield?
this compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethyl 2-bromobutanoate with ethylamine under inert conditions. Optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of ethylamine to bromide), temperature (40–60°C), and solvent polarity (e.g., THF or acetonitrile). Catalysts like triethylamine may enhance reaction rates by neutralizing HBr byproducts. Purity can be monitored via GC-MS or HPLC, with yields typically ranging from 60–80% after column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
Key techniques include:
- NMR : H NMR to identify ethyl groups (δ 1.2–1.4 ppm for CH, δ 3.2–3.5 ppm for NHCH) and ester carbonyls (δ 4.1–4.3 ppm for OCH). C NMR confirms the ester carbonyl (δ 170–175 ppm) and amine-bound carbons.
- IR : Peaks at ~1740 cm (C=O ester) and ~3300 cm (N-H stretch).
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]) and fragmentation patterns. Ambiguities, such as overlapping peaks in NMR, require 2D techniques (e.g., COSY, HSQC) or spiking with reference standards .
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is sensitive to hydrolysis and oxidation. Recommended storage: anhydrous conditions at -20°C in amber glass vials under nitrogen. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can predict shelf life. Monitor purity by HPLC, noting degradation products like ethyl butanoate and ethylamine derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and reaction energetics. Key parameters include nucleophilic attack barriers at the ester carbonyl and amine lone-pair interactions. Databases like Reaxys and Pistachio provide comparative data for analogous compounds to validate predictions. For example, substituent effects on the ethylamino group’s nucleophilicity can be quantified via Hammett constants .
Q. What strategies resolve contradictions in biological activity data for this compound across in vitro and in vivo studies?
Discrepancies may arise from bioavailability differences or metabolite interference. Solutions include:
- Pharmacokinetic Profiling : LC-MS/MS to quantify parent compound vs. metabolites (e.g., hydrolyzed butanoic acid derivatives).
- Dose-Response Optimization : Adjust concentrations to account for in vivo protein binding.
- Control Experiments : Use enzyme inhibitors (e.g., esterase inhibitors) to isolate target effects .
Q. How should researchers design experiments to investigate the stereochemical outcomes of this compound in asymmetric catalysis?
Chiral HPLC or polarimetry assesses enantiomeric excess. Reaction variables include:
- Chiral Auxiliaries : (R)- or (S)-BINOL ligands to induce asymmetry.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states.
- Temperature Gradients : Lower temperatures favor kinetic control for enantioselectivity. Statistical analysis (e.g., ANOVA) identifies significant factors in DOE (Design of Experiments) frameworks .
Q. What methodologies address batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?
Implement Quality-by-Design (QbD) principles:
- Critical Quality Attributes (CQAs) : Purity (>98%), residual solvents (e.g., <0.1% THF).
- Process Controls : In-line FTIR for real-time monitoring of reaction progress.
- Batch Comparison : Multivariate analysis (PCA or PLS) to correlate raw material quality (e.g., amine purity) with final product variability .
Methodological Best Practices
- Ethical Compliance : For studies involving biological testing, adhere to institutional review protocols, including informed consent and data anonymization, as outlined in human subjects research guidelines .
- Data Transparency : Raw datasets (e.g., NMR spectra, chromatograms) should be archived in supplementary materials, with metadata detailing instrument parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
